molecular formula C42H12F51P B1599011 Tris[3-(perfluorooctyl)phenyl]phosphine CAS No. 325459-91-4

Tris[3-(perfluorooctyl)phenyl]phosphine

Cat. No.: B1599011
CAS No.: 325459-91-4
M. Wt: 1516.4 g/mol
InChI Key: VQWYSTZTOSMTTA-UHFFFAOYSA-N
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Description

Tris[3-(perfluorooctyl)phenyl]phosphine: is a fluorinated phosphine compound with the empirical formula C42H12F51P and a molecular weight of 1516.44 g/mol . It is known for its high fluorine content and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris[3-(perfluorooctyl)phenyl]phosphine typically involves the reaction of perfluorooctyl-substituted phenyl groups with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms in PCl3 are replaced by the perfluorooctyl-substituted phenyl groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

Types of Reactions: Tris[3-(perfluorooctyl)phenyl]phosphine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Substitution: It participates in substitution reactions, particularly in the presence of transition metal catalysts.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Tris[3-(perfluorooctyl)phenyl]phosphine primarily involves its role as a ligand in catalysis. It coordinates with transition metals, forming complexes that facilitate various chemical reactions. The perfluorooctyl groups enhance the solubility of these complexes in fluorous solvents, improving reaction efficiency and catalyst recovery .

Comparison with Similar Compounds

  • Tris(pentafluorophenyl)phosphine
  • Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Comparison: Tris[3-(perfluorooctyl)phenyl]phosphine is unique due to its longer perfluorooctyl chains, which provide higher fluorine content and distinct solubility properties compared to other fluorinated phosphines. This makes it particularly valuable in fluorous biphase catalysis, where solubility in fluorous solvents is crucial .

Properties

IUPAC Name

tris[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H12F51P/c43-19(44,22(49,50)25(55,56)28(61,62)31(67,68)34(73,74)37(79,80)40(85,86)87)13-4-1-7-16(10-13)94(17-8-2-5-14(11-17)20(45,46)23(51,52)26(57,58)29(63,64)32(69,70)35(75,76)38(81,82)41(88,89)90)18-9-3-6-15(12-18)21(47,48)24(53,54)27(59,60)30(65,66)33(71,72)36(77,78)39(83,84)42(91,92)93/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWYSTZTOSMTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)P(C2=CC=CC(=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H12F51P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30412359
Record name Tris[3-(perfluorooctyl)phenyl]phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30412359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325459-91-4
Record name Tris[3-(perfluorooctyl)phenyl]phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30412359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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